methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an imidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many pharmaceuticals and functional materials .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a heterocyclic ring would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamido and benzoate groups might be involved in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar acetamido and benzoate groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Troxler and Weber (1974) demonstrated the synthesis of pyrimido[1,2‐a]benzimidazoles, which involved the catalytic hydrogenation and reduction processes to yield various derivatives including tetrahydro compounds (Troxler & Weber, 1974).
Antimicrobial and Molluscicidal Activities
- Nofal, Fahmy, and Mohamed (2002) synthesized a series of benzimidazole derivatives, including triazinobenzimidazoles, and tested them for antimicrobial and molluscicidal activities (Nofal, Fahmy, & Mohamed, 2002).
- Sawant (2013) created new 6-methyl-3,4-dihydroimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives and investigated their antimicrobial effects (Sawant, 2013).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl and triazine derivatives, examining their effectiveness as COX-1/COX-2 inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Characterization and Biological Activity
- El‐Barbary et al. (2005) synthesized a range of triazine derivatives and characterized them for various biological activities (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).
Heterocyclic Synthesis
- Toplak et al. (1999) used methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the synthesis of various heterocyclic systems, demonstrating its versatility in chemical synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Prototropic Tautomerism
- Klyuev et al. (1992) explored the prototropic tautomerism in related triazino[2,3-a]benzimidazol systems, providing insights into the chemical behavior of these compounds (Klyuev, Povstyanoi, Orlov, Gnidets, & Kruglenko, 1992).
Synthesis of Derivatives
- Ali and Richardson (1969) investigated the synthesis of derivatives of glucose, including steps like sulfonation and reduction, which may be relevant to the manipulation of the subject compound (Ali & Richardson, 1969).
Novel Derivatives and Antiproliferative Activity
- Hranjec, Pavlović, and Karminski-Zamola (2012) synthesized novel triazinobenzimidazoles and tested their antiproliferative activity on cancer cell lines, indicating potential applications in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antimicrobial Effects
- Cankilic and Yurttaş (2017) synthesized novel thiazole derivatives and assessed their antimicrobial effects, highlighting the compound's potential in this field (Cankilic & Yurttaş, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-14-3-9-17(10-4-14)25-11-12-26-19(29)20(30)27(24-22(25)26)13-18(28)23-16-7-5-15(6-8-16)21(31)32-2/h3-10H,11-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSQWKQLJQEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.